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Compound of Interest

Compound Name: Axomadol

Cat. No.: B15601816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a detailed analysis of the Phase II clinical trial failures of

Axomadol, a centrally-acting analgesic. The information is presented in a question-and-answer

format to directly address potential issues and questions that may arise during experimental

design and drug development.

Troubleshooting Guides and FAQs
Q1: We are designing a clinical trial for a novel analgesic with a dual mechanism of action,

similar to Axomadol. What were the key design elements of the Axomadol Phase II trial in

chronic low back pain that we should be aware of?

A1: The pivotal Phase II study of Axomadol (EN3324) for chronic low back pain (CLBP) was

registered under the identifier NCT01043263.[1][2] While specific quantitative results were not

publicly released, the trial design provides valuable insights. The development of Axomadol
was ultimately terminated because this study failed to meet its predetermined primary

endpoints.[3]

Key Trial Design Elements:
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Parameter Description

Trial Identifier NCT01043263

Indication
Moderate to severe Chronic Low Back Pain

(CLBP)

Phase II

Primary Purpose Treatment

Design
Randomized, Double-Blind, Placebo-Controlled,

Parallel Assignment

Number of Patients 236[4]

Intervention Axomadol (EN3324) vs. Placebo

Dosage
Orally administered doses ranging from 100

mg/day to 300 mg/day.[4]

Treatment Duration
Four-week titration period followed by a 12-

week maintenance phase.[4]

Primary Outcome

Change in the weekly average of the 24-hour

average pain intensity score from baseline to

the final week of treatment, measured by a

Numerical Rating Scale (NRS).

Inclusion Criteria

Ages 18 and older with a history of moderate to

severe CLBP and on a stable analgesic regimen

for at least 3 months prior to screening.[1]

Q2: What was the proposed mechanism of action for Axomadol, and how might this have

influenced the clinical trial outcome?

A2: Axomadol is a centrally active analgesic with a dual mechanism of action: it acts as an

opioid receptor agonist and as an inhibitor of the reuptake of monoamines, specifically

norepinephrine and to a lesser extent, serotonin.[5][6] This mechanism is similar to that of

tramadol.[7] The intended therapeutic benefit was to provide analgesia through two distinct and

potentially synergistic pathways.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.fiercebiotech.com/biotech/endo-announces-topline-results-from-phase-2-study-of-axomadol-chronic-low-back-pain
https://www.fiercebiotech.com/biotech/endo-announces-topline-results-from-phase-2-study-of-axomadol-chronic-low-back-pain
https://www.fiercebiotech.com/biotech/endo-announces-topline-results-from-phase-2-study-of-axomadol-chronic-low-back-pain
https://clinicaltrials.gov/study/NCT01043263
https://www.benchchem.com/product/b15601816?utm_src=pdf-body
https://www.benchchem.com/product/b15601816?utm_src=pdf-body
https://www.medchemexpress.com/axomadol.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4917809/
https://pubmed.ncbi.nlm.nih.gov/8186157/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The complexity of this dual mechanism could have contributed to the trial's failure in several

ways. The balance between opioid and monoamine activity might not have been optimal in the

patient population studied, or the contribution of each pathway to pain relief in chronic low back

pain may be more complex than anticipated.

Below is a diagram illustrating the proposed signaling pathway of Axomadol.
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Proposed dual mechanism of action for Axomadol.
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Q3: Our compound shows a favorable safety profile in preclinical models, but we are

concerned about potential adverse events in Phase II. What was the reported safety and

tolerability of Axomadol?

A3: Publicly available information from the press releases announcing the trial failure did not

detail specific adverse events. However, for drugs with similar mechanisms, such as tramadol,

common adverse events include nausea, dizziness, somnolence, and headache. In a study

with healthy subjects, Axomadol's effects were in line with its known mechanisms of opioid

agonism and noradrenaline reuptake inhibition.[6] When designing a Phase II trial for a novel

analgesic, it is crucial to have a robust adverse event monitoring and reporting system in place,

with particular attention to both opioid-related and monoamine-related side effects.

Q4: We are struggling with patient recruitment for our chronic pain study. What were the

inclusion criteria for the Axomadol CLBP trial, and are there any lessons to be learned?

A4: The Axomadol Phase II trial (NCT01043263) had specific inclusion criteria that can inform

recruitment strategies.[1]

Key Inclusion Criteria:

Age 18 years or older.

For females, adherence to specific contraception guidelines, post-menopausal, or sterile.

Stable daily regimen of analgesic medication for chronic low back pain for at least 3 months

prior to screening.

For patients taking opioids, the total daily dose could not exceed 90mg oral morphine

equivalent.

A documented history of moderate to severe chronic low back pain.

The requirement for a stable, yet not excessively high, dose of prior analgesics suggests the

trial targeted a specific patient population that was still experiencing significant pain. This can

be a challenging population to recruit. A potential lesson is to have a clear and well-justified set

of inclusion/exclusion criteria that are not so restrictive as to make enrollment unfeasible.
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Experimental Protocols
Protocol: Phase II Efficacy and Safety Study of Axomadol in Chronic Low Back Pain (Based

on NCT01043263)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Patient Population: 236 patients with moderate to severe chronic low back pain.

Inclusion/Exclusion Criteria: As detailed in the FAQ section and on ClinicalTrials.gov for

NCT01043263.

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either

Axomadol or a matching placebo. Both patients and investigators were blinded to the

treatment allocation.

Treatment Regimen:

Titration Phase (4 weeks): Axomadol was orally administered, with the dose titrated from

100 mg/day up to a maximum of 300 mg/day based on efficacy and tolerability.

Maintenance Phase (12 weeks): Patients continued on their optimized, stable dose of

Axomadol or placebo.

Efficacy Assessments:

Primary Endpoint: The primary outcome measure was the change in the weekly average

of the 24-hour average pain intensity from baseline to the final week of the 12-week

maintenance phase. Pain intensity was recorded daily by patients using an 11-point

Numerical Rating Scale (NRS).

Safety Assessments: Safety and tolerability were monitored throughout the study by

recording adverse events, clinical laboratory tests, vital signs, and physical examinations.

Below is a workflow diagram for the clinical trial protocol.
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Workflow of the Axomadol Phase II CLBP trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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